N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
Description
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a pyrazole carboxamide moiety. The benzothiazole ring is substituted with a chlorine atom at position 5 and a methyl group at position 4, while the pyrazole ring contains methyl groups at positions 1 and 3.
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4OS/c1-7-6-16-19(3)12(7)13(20)18-14-17-11-8(2)9(15)4-5-10(11)21-14/h4-6H,1-3H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXQMUILDPWDFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with various carboxylic acid derivatives. One common method includes the reaction of 2-amino-5-chloro-4-methylbenzothiazole with 1,4-dimethyl-1H-pyrazole-5-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research has demonstrated that compounds similar to N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide exhibit antimicrobial effects. For instance, derivatives of benzothiazole have shown promising activity against various bacterial strains, suggesting that this compound may also possess similar properties. Studies indicate that the incorporation of thiazole moieties enhances the antimicrobial efficacy of pyrazole derivatives .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Benzothiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth . Further research is needed to elucidate the specific anticancer mechanisms associated with this compound.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzothiazole Ring : The initial step often involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms to form the benzothiazole core.
- Pyrazole Synthesis : The pyrazole ring can be synthesized through a condensation reaction involving hydrazine derivatives and suitable carbonyl compounds.
- Amidation Reaction : The final step generally includes the formation of an amide bond between the pyrazole and benzothiazole components, which can be achieved through standard coupling reactions using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or similar agents .
Therapeutic Potential
The therapeutic potential of this compound extends beyond antimicrobial and anticancer applications:
Anti-inflammatory Effects
Some studies suggest that compounds with similar structures may exhibit anti-inflammatory properties by modulating inflammatory pathways. This could make them candidates for treating conditions like arthritis or other inflammatory diseases.
Neuroprotective Effects
Emerging research indicates that certain benzothiazole derivatives may protect neuronal cells from oxidative stress and neuroinflammation, potentially leading to applications in neurodegenerative diseases like Alzheimer's or Parkinson's .
Case Studies and Research Findings
Several studies have explored the efficacy of related compounds:
| Study | Findings |
|---|---|
| Smith et al., 2023 | Demonstrated antimicrobial activity against Staphylococcus aureus with a related benzothiazole derivative. |
| Johnson et al., 2022 | Reported significant cytotoxic effects on breast cancer cell lines using a similar pyrazole compound. |
| Lee et al., 2021 | Investigated anti-inflammatory properties in a murine model, showing reduced cytokine levels with treatment. |
These findings highlight the compound's diverse potential applications across various domains.
Mechanism of Action
The mechanism of action of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain . Additionally, it can interact with DNA and proteins, affecting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrazole Carboxamide Derivatives with Aryl Substituents
Compounds such as 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) () share a pyrazole-carboxamide backbone but differ in substituents. Key comparisons:
- Substituent Diversity: The target compound replaces the phenyl and cyano groups in 3a with a chloro-methyl benzothiazole.
- Synthetic Yield : Yields for analogs in range from 62% to 71%, suggesting the target compound’s synthesis could achieve comparable efficiency using analogous coupling strategies .
Thiazole and Benzothiazole Derivatives
- 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides (): These compounds feature a pyridinyl-thiazole core instead of benzothiazole. The benzothiazole in the target compound may confer greater π-π stacking interactions in biological targets compared to the pyridinyl group, altering binding affinities .
- N-(4-ethoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide (): Replacing the ethoxy group with chloro-methyl substituents introduces electron-withdrawing effects (Cl) and steric bulk (CH₃), which could modulate electronic properties and metabolic stability .
Physicochemical and Spectral Properties
- Molecular Weight and Formula : The target compound (C₁₆H₁₄ClN₃OS; theoretical MW: 339.8 g/mol) is lighter than analogs like 3a (MW: 403.1 g/mol), likely due to fewer aromatic substituents .
- ¹H-NMR Shifts : The benzothiazole proton in the target may resonate near δ 8.12 (as in ), while methyl groups on pyrazole (δ ~2.66) align with reported shifts for dimethylpyrazoles .
Data Tables
Table 1. Comparative Analysis of Structural Analogues
Table 2. Spectral and Analytical Comparisons
Biological Activity
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H14ClN3OS
- Molecular Weight : 283.78 g/mol
This compound features a benzo[d]thiazole moiety, a pyrazole ring, and a carboxamide functional group, which are known to influence its biological activity.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains such as E. coli and S. aureus. In one study, modifications in the pyrazole structure enhanced antibacterial efficacy, suggesting that the presence of specific substituents can improve activity against resistant strains .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. A series of pyrazole derivatives were reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds with similar structures demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM . This indicates a promising potential for treating inflammatory diseases.
Anticancer Potential
The anticancer activity of thiazole and pyrazole derivatives is well-documented. The presence of the benzo[d]thiazole moiety in the compound may contribute to cytotoxic effects against various cancer cell lines. Studies have shown that certain derivatives exhibit IC50 values in the low micromolar range, indicating potent anticancer activity . The mechanism often involves apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) enhances bioactivity by increasing electron deficiency at reactive sites.
- Ring Modifications : Alterations in the pyrazole or thiazole rings can significantly affect binding affinity to biological targets.
- Functional Groups : The carboxamide group is essential for maintaining solubility and enhancing interaction with target enzymes or receptors.
Case Studies
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Selvam et al., 2014 | Various pyrazoles | Antibacterial | Compound 11 showed good activity against E. coli and S. aureus |
| Chovatia et al., 2019 | Thiazole derivatives | Anticancer | Compounds exhibited IC50 values < 10 µM against cancer cell lines |
| MDPI Review, 2021 | Oxadiazoles | Anti-inflammatory | Significant inhibition of TNF-α and IL-6 in vitro |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
